Euphorbia Factor L2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

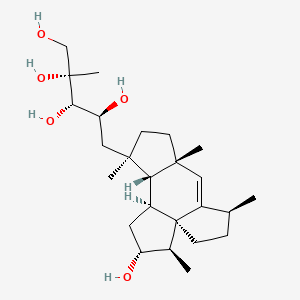

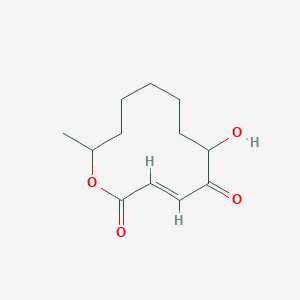

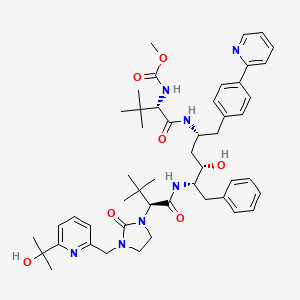

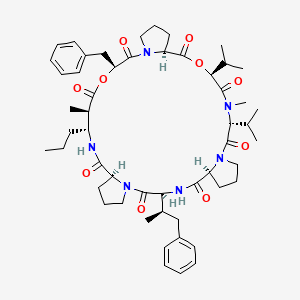

ユーフォルビア・ファクターL2は、トウダイグサ属植物の種子から得られるジテルペノイド化合物です。 この化合物は、特に抗炎症作用と抗がん作用を持つ可能性のある治療効果のために、大きな注目を集めています .

準備方法

合成経路と反応条件

ユーフォルビア・ファクターL2は、通常、トウダイグサ属植物の種子から、一連の抽出と精製プロセスを経て単離されます。 種子は最初に細かい粉末に粉砕され、次にメタノールまたはエタノールなどの有機溶媒を用いて溶媒抽出されます。 抽出物はその後、濃縮され、クロマトグラフィー技術を使用して精製され、ユーフォルビア・ファクターL2が単離されます .

工業生産方法

ユーフォルビア・ファクターL2の工業生産は、トウダイグサ属植物の種子からの大規模抽出を伴います。 このプロセスには、ラボでの設定で使用されるものと同様の、溶媒抽出、濃縮、精製ステップが含まれます。 高性能液体クロマトグラフィー(HPLC)などの高度なクロマトグラフィー技術が、化合物の純度と一貫性を確保するために使用されています .

化学反応の分析

反応の種類

ユーフォルビア・ファクターL2は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変してその治療効果を高めたり、さまざまな条件下での挙動を研究するために不可欠です .

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO₄)または過酸化水素(H₂O₂)などの一般的な酸化剤が、ユーフォルビア・ファクターL2の酸化に使用されます。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が、化合物の還元に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応は、ヒドロキシル化またはケトン誘導体を生成する可能性があり、還元反応はアルコールまたはアルカンを生成する可能性があります .

科学研究への応用

ユーフォルビア・ファクターL2は、幅広い科学研究への応用があります。

科学的研究の応用

Euphorbia Factor L2 has a wide range of scientific research applications:

作用機序

ユーフォルビア・ファクターL2は、いくつかの分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

これらの化合物は類似の構造を共有していますが、特定の官能基と生物活性は異なります .

類似化合物

ユーフォルビア・ファクターL1: 抗がん特性で知られています。

ユーフォルビア・ファクターL3: 抗炎症効果を示します。

ユーフォルビア・ファクターL8: 自己免疫疾患の治療における可能性について研究されています.

ユーフォルビア・ファクターL2は、抗炎症作用と抗がん作用の両方を持つため、科学研究と治療開発にとってユニークで価値のある化合物です .

特性

分子式 |

C38H42O9 |

|---|---|

分子量 |

642.7 g/mol |

IUPAC名 |

[(1R,3E,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate |

InChI |

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3/b21-18+/t22-,28+,29-,30+,31+,32-,33-,38+/m0/s1 |

InChIキー |

AFRGWGGHJYMSDU-LVFBPYTJSA-N |

SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |

異性体SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)[C@@H](C[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |

正規SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |

同義語 |

((1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo(10.3.0.05,7)pentadec-3-enyl) benzoate euphorbia factor L2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

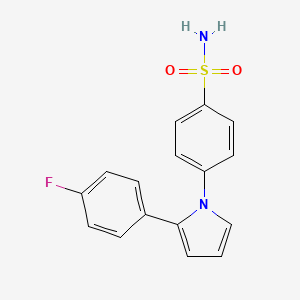

![N-{4-(Biphenyl-2-ylmethoxy)-1-[2-(4-fluoro-benzoyl)-benzoyl]-pyrrolidin-2-ylmethyl}-4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzamide](/img/structure/B1251486.png)